molecular formula C7H12O B3381600 3-Methylhex-5-en-2-one CAS No. 2550-22-3

3-Methylhex-5-en-2-one

Cat. No.: B3381600
CAS No.: 2550-22-3
M. Wt: 112.17 g/mol
InChI Key: JIQZYDBOQOYECI-UHFFFAOYSA-N
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Description

3-Methylhex-5-en-2-one is an organic compound with the molecular formula C7H12O. It is a colorless liquid with a fruity odor. This compound is also known by other names such as 5-Methyl-3-hexen-2-one and 2-Oxo-5-methylhex-3-ene . It is used in various chemical syntheses and has applications in different fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylhex-5-en-2-one can be synthesized through several methods. One common method involves the acetoacetic ester synthesis, which is a useful synthetic tool for preparing ketones with one or two alkyl groups on the alpha position . The reaction typically involves the use of acetoacetic ester, which is deprotonated by a base such as sodium ethoxide, followed by alkylation and decarboxylation to yield the desired ketone.

Industrial Production Methods: In industrial settings, this compound can be produced using the Organic Syntheses method, which is chosen for its low cost, detailed procedure, and relatively decent percent yield of around 51% . This method involves the use of specific reagents and controlled reaction conditions to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methylhex-5-en-2-one undergoes various chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halogens or organometallic compounds to form various substituted derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Methylhex-5-en-2-one exerts its effects involves its interaction with molecular targets and pathways. For instance, it can react with indole in the presence of pyrrolidine and p-toluenesulfonic acid in dichloromethane to yield 3-substituted indole adducts . This reaction highlights its ability to form covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

  • 3-Hexen-2-one
  • 5-Methyl-3-hexen-2-one
  • 2-Oxo-5-methylhex-3-ene

Comparison: 3-Methylhex-5-en-2-one is unique due to its specific structure and reactivity. Compared to similar compounds like 3-Hexen-2-one, it has a methyl group at the fifth position, which influences its chemical properties and reactivity. This structural difference makes it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

3-methylhex-5-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQZYDBOQOYECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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